4-(1-Cyclohexyl-1H-pyrazol-4-yl)-3-fluoroaniline
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Overview
Description
4-(1-Cyclohexyl-1H-pyrazol-4-yl)-3-fluoroaniline is a chemical compound that belongs to the class of aniline derivatives It is characterized by the presence of a cyclohexyl group attached to a pyrazole ring, which is further connected to a fluoroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Cyclohexyl-1H-pyrazol-4-yl)-3-fluoroaniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting cyclohexanone with hydrazine hydrate under acidic conditions to form 1-cyclohexyl-1H-pyrazole.
Introduction of the fluoroaniline group: The 1-cyclohexyl-1H-pyrazole is then reacted with 3-fluoroaniline in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(1-Cyclohexyl-1H-pyrazol-4-yl)-3-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-(1-Cyclohexyl-1H-pyrazol-4-yl)-3-fluoroaniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Industrial Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1-Cyclohexyl-1H-pyrazol-4-yl)-3-fluoroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Cyclohexyl-1H-pyrazol-4-yl)-3-chloroaniline
- 4-(1-Cyclohexyl-1H-pyrazol-4-yl)-3-bromoaniline
- 4-(1-Cyclohexyl-1H-pyrazol-4-yl)-3-iodoaniline
Uniqueness
4-(1-Cyclohexyl-1H-pyrazol-4-yl)-3-fluoroaniline is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications in medicinal and material sciences.
Properties
Molecular Formula |
C15H18FN3 |
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Molecular Weight |
259.32 g/mol |
IUPAC Name |
4-(1-cyclohexylpyrazol-4-yl)-3-fluoroaniline |
InChI |
InChI=1S/C15H18FN3/c16-15-8-12(17)6-7-14(15)11-9-18-19(10-11)13-4-2-1-3-5-13/h6-10,13H,1-5,17H2 |
InChI Key |
HVVXLLVIWNRPMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C=C(C=N2)C3=C(C=C(C=C3)N)F |
Origin of Product |
United States |
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